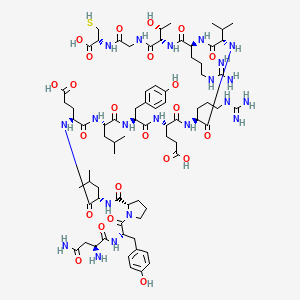

Protein Kinase C (gamma) Peptide

Description

Rationale for Peptidic Modulators in Protein Kinase Research

The study of protein kinases has been significantly advanced by the use of peptidic modulators. These peptides are designed to interact with specific kinases, offering a powerful tool for research. nih.gov

Peptides present several advantages as selective kinase modulators:

High Selectivity: Peptides can be designed to mimic the surface of a protein, allowing them to compete effectively for binding sites. This mimicry can lead to high selectivity for a specific kinase isoform, reducing off-target effects. nih.gov For instance, peptides derived from the pseudosubstrate sequence of a particular PKC isoform can act as highly specific inhibitors. nih.govmdpi.com

Conformational Flexibility: The inherent flexibility of peptides allows them to adapt to the binding site of the target kinase, which can enhance their inhibitory potency. nih.gov

Mimicking Protein-Protein Interactions: A significant portion of cellular processes are regulated by short linear peptides. Peptides derived from these interaction sites can act as competitive inhibitors of the corresponding protein-protein interactions, a crucial aspect of kinase regulation. nih.gov

Cost-Effective Manufacturing: Compared to larger molecules like antibodies, peptides are generally easier and less expensive to produce. nih.gov

The exploration of PKC modulation began with the discovery that these enzymes are major receptors for phorbol (B1677699) esters, a class of tumor promoters. genecards.orgnih.gov This finding in the 1980s linked PKC to nuclear functions and gene transcription. nih.gov Early research utilized compounds like phorbol esters to enhance PKC activity and study its role in processes like long-term potentiation (LTP), a form of synaptic plasticity. frontiersin.org Conversely, early PKC inhibitors, such as polymyxin (B74138) B, were used to block these effects and further elucidate the enzyme's function. frontiersin.org

The development of more specific modulators evolved from these initial findings. The realization that protein-protein interactions are key to localizing enzymes near their substrates led to a rational design approach for inhibitors. nih.gov Short peptides derived from the interaction sites between a specific PKC isozyme and its "Receptor for Activated C Kinase" (RACK) have been developed as highly specific inhibitors. nih.gov This approach has proven successful in creating selective tools for basic research and in animal models of various diseases. nih.gov The ongoing effort is to develop second-generation peptides that target the interaction of PKC with individual substrates, aiming for even greater functional selectivity. nih.gov

Properties

Molecular Formula |

C75H117N21O23S |

|---|---|

Molecular Weight |

1712.9 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C75H117N21O23S/c1-36(2)29-49(90-63(108)48(23-25-58(104)105)87-66(111)50(30-37(3)4)92-69(114)54-13-10-28-96(54)72(117)52(32-41-16-20-43(99)21-17-41)93-61(106)44(76)33-55(77)100)67(112)91-51(31-40-14-18-42(98)19-15-40)68(113)88-47(22-24-57(102)103)62(107)86-45(11-8-26-82-74(78)79)64(109)94-59(38(5)6)71(116)89-46(12-9-27-83-75(80)81)65(110)95-60(39(7)97)70(115)84-34-56(101)85-53(35-120)73(118)119/h14-21,36-39,44-54,59-60,97-99,120H,8-13,22-35,76H2,1-7H3,(H2,77,100)(H,84,115)(H,85,101)(H,86,107)(H,87,111)(H,88,113)(H,89,116)(H,90,108)(H,91,112)(H,92,114)(H,93,106)(H,94,109)(H,95,110)(H,102,103)(H,104,105)(H,118,119)(H4,78,79,82)(H4,80,81,83)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,59+,60+/m1/s1 |

InChI Key |

JXDQYUXRJLWQJQ-AQGXQMKXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Molecular Architecture and Functional Domains of Protein Kinase C Gamma Relevant to Peptide Design

Structural Domains of PKCγ

Table 1: Overview of Protein Kinase C Gamma (PKCγ) Domains

| Main Section | Domain/Region | Primary Function | Key Interactions/Cofactors |

|---|---|---|---|

| Regulatory | Pseudo-Substrate (V1) | Autoinhibition of catalytic activity. wikipedia.org | Binds to the substrate-binding cavity of the catalytic domain. wikipedia.org |

| C1 (C1A & C1B) | Binds diacylglycerol (DAG) and phorbol (B1677699) esters, promoting membrane translocation. nih.gov | Diacylglycerol (DAG), phorbol esters, zinc ions (Zn2+), phosphatidylserine (B164497). nih.govnih.gov | |

| C2 | Calcium-dependent membrane targeting. nih.gov | Calcium ions (Ca2+), anionic phospholipids (B1166683) (e.g., phosphatidylserine). nih.govacs.org | |

| Connecting | Hinge (V3) | Flexible linker between regulatory and catalytic domains; influences localization. wikipedia.orgnih.govnih.gov | Susceptible to proteolysis. ucsd.edu |

| Catalytic | Kinase Domain (C3/C4) | Binds ATP and substrate; catalyzes phosphorylation of Serine/Threonine residues. wikipedia.orgucsd.edu | ATP, substrate proteins, requires phosphorylation for full activity. uniprot.org |

The N-terminal half of PKCγ houses the regulatory machinery responsible for maintaining the enzyme in a quiescent state and for sensing the upstream signals that trigger its activation. ucsd.edu This region integrates signals from calcium and lipid second messengers through its specialized subdomains. ucsd.edu

Located at the N-terminus, the pseudo-substrate domain is a short sequence of amino acids that acts as a built-in inhibitor. nih.gov It resembles a true substrate but lacks a phosphorylatable serine or threonine residue, featuring an alanine (B10760859) at the phosphoacceptor site instead. wikipedia.orgmdpi.com In the inactive state of PKCγ, this domain occupies the substrate-binding cavity of the catalytic domain, physically blocking access for actual substrates and thereby preventing phosphorylation. wikipedia.orgresearchgate.net The activation of PKCγ involves a conformational change that dislodges the pseudo-substrate from the active site. ucsd.edu This autoinhibitory mechanism is a key target for peptide design, with synthetic peptides corresponding to this region acting as competitive inhibitors of the kinase. mdpi.comresearchgate.net

PKCγ contains two tandem cysteine-rich domains, C1A and C1B, which serve as the binding sites for diacylglycerol (DAG) and tumor-promoting phorbol esters. nih.govnih.gov These domains are characterized by a conserved motif of histidine and cysteine residues that coordinate two zinc ions, forming a specific zinc-finger-like structure essential for their function. nih.govnih.gov The binding of DAG or phorbol esters to a C1 domain increases the enzyme's affinity for membrane phospholipids like phosphatidylserine, anchoring PKCγ to the membrane where it can access its substrates. nih.gov

Studies on isolated C1 domains from PKCγ have shown that both C1A and C1B can independently bind phorbol esters with significant affinity. nih.gov However, there is evidence to suggest that the C1A domain may be the primary binding site in the context of the full-length native protein. nih.govnih.gov The distinct properties of these two domains offer opportunities for designing domain-selective ligands.

As a conventional PKC isozyme, PKCγ features a C2 domain that functions as a calcium sensor. nih.gov This domain is critical for the Ca2+-dependent translocation of PKCγ to the cell membrane. nih.govacs.org The C2 domain of PKCγ binds Ca2+ ions, which then triggers a conformational change that facilitates its interaction with negatively charged phospholipids, particularly phosphatidylserine, in the membrane. embopress.org Structural and biochemical analyses reveal that the membrane-bound C2 domain of PKCγ coordinates three calcium ions. nih.govacs.org This interaction is a crucial initial step in the activation cascade, positioning the enzyme at the membrane and allowing the C1 domains to subsequently engage with DAG. wikipedia.org

Table 2: Calcium Binding Properties of cPKC C2 Domains

| PKC Isoform C2 Domain | Ca2+ Affinity ([Ca2+]1/2) with Membranes | Ca2+ Stoichiometry (Membrane-Bound) | Reference |

|---|---|---|---|

| PKCγ | 0.7 ± 0.1 µM | 3 | nih.govacs.org |

| PKCα | 1.4 ± 0.1 µM | 2 | nih.govacs.org |

| PKCβ | 5.0 ± 0.2 µM | 3 | nih.govacs.org |

The C-terminal portion of PKCγ contains the catalytic or kinase domain, which is responsible for the enzyme's phosphotransferase activity. wikipedia.org This domain is highly conserved among protein kinases and consists of a bilobal structure that binds ATP and the protein substrate. youtube.com The smaller N-terminal lobe is primarily involved in anchoring ATP, while the larger C-terminal lobe binds the substrate and facilitates the catalytic transfer of the gamma-phosphate from ATP to the serine or threonine residues of the target protein. youtube.com The full catalytic competence of PKCγ is not inherent and requires a series of priming phosphorylation events at specific sites, including the activation loop (Thr-514), turn motif (Thr-655), and hydrophobic motif (Thr-674), which stabilize the active conformation of the kinase domain. uniprot.orgresearchgate.net

Connecting the regulatory and catalytic domains is a flexible linker known as the hinge region, or V3 domain. wikipedia.org This region is proteolytically sensitive, and its cleavage can separate the regulatory domain from the constitutively active catalytic fragment. ucsd.edu While often viewed as a simple tether, studies on other PKC isoforms have demonstrated that this region can play a significant role in determining the specific subcellular localization and interaction partners of the enzyme. nih.govnih.gov For instance, in novel PKCs, the V3 region is crucial for their differential recruitment to distinct areas of the immunological synapse. nih.gov Although less characterized in PKCγ, the hinge region's role in spatial regulation makes it a potential element to consider in the design of peptides aimed at modulating PKCγ localization and function.

Regulatory Domain (N-terminal)

Intramolecular Regulatory Interactions

In its dormant state, PKCγ is maintained in a catalytically repressed conformation through a series of intramolecular interactions. The design of peptides, whether for inhibition or activation, fundamentally relies on understanding and manipulating these internal regulatory mechanisms.

A primary mechanism for keeping PKCγ inactive is through an autoinhibitory pseudosubstrate sequence located in its N-terminal regulatory region. This peptide segment mimics a genuine substrate but is non-phosphorylatable because it contains an alanine at the position of the target serine or threonine. In the absence of activating signals, this pseudosubstrate occupies the substrate-binding cavity of the catalytic domain, effectively acting as a competitive inhibitor and preventing access to true protein substrates. The unbinding of this pseudosubstrate is a critical step in the activation cascade, triggered by the binding of Ca2+ and DAG to their respective domains.

Peptide-based inhibitors of PKCγ have been developed by synthesizing peptides that correspond to this pseudosubstrate region. For instance, the peptide PKC(19-36) is a well-characterized inhibitory peptide derived from the pseudosubstrate region of PKCα and β, which also effectively inhibits PKCγ due to the high degree of homology in this region among conventional PKCs. These synthetic pseudosubstrate peptides compete with endogenous substrates for binding to the catalytic site, thereby inhibiting kinase activity.

| Regulatory Element | Amino Acid Sequence (Human PKCγ) | Function in Autoinhibition |

| Pseudosubstrate Site | RFARKGALRQKNVHEVKN | Binds to the active site, blocking substrate access. |

The activation of PKCγ is a dynamic process involving significant conformational rearrangements that relieve autoinhibition. The binding of cofactors induces a conformational change that expels the pseudosubstrate from the active site. This event, however, is not sufficient for full catalytic activity. Subsequent phosphorylation events on the catalytic domain are required to stabilize the active conformation.

A crucial element in this process is the activation loop (A-loop), a flexible segment within the catalytic domain. For PKCγ to achieve optimal activity, a specific threonine residue within this loop (Threonine-514) must be phosphorylated. This phosphorylation event, often carried out by phosphoinositide-dependent kinase 1 (PDK1), stabilizes the A-loop in a conformation that correctly orients key catalytic residues and facilitates substrate binding. The conformational state of the A-loop is thus a critical determinant of PKCγ's catalytic output. Peptides can be designed to interfere with the accessibility of the A-loop to upstream kinases like PDK1, thereby preventing activation. Conversely, understanding the structure of the phosphorylated, active A-loop can inform the design of peptidomimetics that stabilize the enzyme in a constitutively active state, which can be valuable tools for research.

| Phosphorylation Site | Location | Role in Activation |

| Activation Loop | Threonine-514 (T514) | Phosphorylation stabilizes the active conformation of the catalytic domain. |

| Turn Motif | Threonine-655 (T655) | Phosphorylation contributes to catalytic competence and protein stability. |

| Hydrophobic Motif | Serine-673 (S673) | Phosphorylation is involved in maturation and catalytic function. |

Mechanisms of Action for Protein Kinase C Gamma Peptides

Pseudo-Substrate Mimicry and Competitive Inhibition

A primary mechanism by which peptides inhibit PKCγ is through mimicking the enzyme's own pseudosubstrate sequence. mdpi.comwikipedia.orgucsd.edu The pseudosubstrate is a region within the regulatory domain of PKC that resembles a substrate but lacks the critical serine or threonine residue for phosphorylation. wikipedia.orgoup.com This allows it to bind to the active site and maintain the enzyme in an inactive state. wikipedia.orgoup.com

Disruption of Catalytic Domain Access

Peptides derived from the pseudosubstrate sequence act as competitive inhibitors by binding to the catalytic domain of PKCγ, thereby blocking access for actual substrates. mdpi.comresearchgate.net This inhibitory action is a key feature of the natural autoinhibitory regulation of PKC isozymes. mdpi.com Synthetic peptides that mimic this pseudosubstrate sequence can effectively compete with endogenous substrates for binding to the active site, thus preventing the phosphorylation of downstream targets. mdpi.comucsd.edu

Specificity through Sequence Homology

The specificity of these pseudosubstrate peptide inhibitors is derived from the sequence homology between the peptide and the pseudosubstrate region of the target PKC isoform. nih.gov While PKC isoforms share a high degree of homology, there are sufficient differences in their substrate-binding domains and pseudosubstrate sequences to allow for the design of relatively specific peptide inhibitors. nih.gov For instance, studies comparing the substrate specificity of PKC-α, -β, and -γ have shown that PKC-γ exhibits a distinct profile for certain synthetic peptide substrates, highlighting the potential for isoform-specific targeting. nih.gov

Allosteric Modulation through Peptide Binding

Allosteric modulation represents another significant mechanism for regulating PKCγ activity. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's function. nih.govnih.govfrontiersin.org

Targeting Distal Docking Sites

Peptides can be designed to target distal docking sites on PKCγ, away from the catalytic cleft. nih.gov These sites are often involved in the intramolecular interactions that maintain the enzyme in its inactive state or in interactions with other proteins that regulate its localization and function. nih.govnih.gov For example, peptides can target the C1 and C2 domains, which are crucial for the enzyme's interaction with the cell membrane and with anchoring proteins called Receptors for Activated C-Kinase (RACKs). nih.govnih.gov

Induction of Conformational Changes

Binding of a peptide to an allosteric site can induce conformational changes that either activate or inhibit the enzyme. oup.comnih.gov For instance, some mutations in the C1 domain of PKCγ, which can be mimicked by peptide interactions, lead to a more "open" conformation of the enzyme. rug.nlresearchgate.net This can result in either increased accessibility of the catalytic domain and enhanced activity, or in some cases, an altered conformation that is actually less efficient at phosphorylating substrates. oup.comrug.nl

Disruption of Protein-Protein Interactions

A key aspect of PKCγ function is its interaction with other proteins, which dictates its subcellular localization and access to specific substrates. nih.govfrontiersin.org Peptides can be designed to interfere with these crucial protein-protein interactions. nih.gov

Interference with Receptor for Activated C Kinase (RACK) Binding

A primary mechanism for the specific localization and activation of PKC isozymes involves their binding to Receptors for Activated C Kinases (RACKs). frontiersin.org These scaffolding proteins bind to activated PKC and recruit it to specific subcellular locations, placing the kinase in close proximity to its substrates. Peptides that disrupt the interaction between a PKC isozyme and its corresponding RACK can act as highly specific inhibitors of that isozyme's function. nih.govnih.gov

The interaction is often mediated by the C2 domain of conventional PKC isozymes like PKCγ. nih.gov Peptides derived from the C2 domain of PKCβ have been shown to inhibit the binding of the kinase to RACKs. nih.gov This strategy relies on creating peptides that correspond to the binding sites on either PKC or the RACK, thereby competitively disrupting their natural association. By preventing the translocation of PKCγ to its RACK, these peptides effectively inhibit its downstream signaling pathways. nih.gov

Table 1: Examples of Peptides Targeting PKC-RACK Interaction

| Peptide Name/Origin | Target PKC Isozyme | Mechanism of Action | Reference |

| Peptides derived from PKC or RACK interaction sites | Isozyme-specific | Interfere with protein-protein interactions, inhibiting PKC translocation and activity. | nih.gov |

| PKCβ C2 region-derived peptides (e.g., C2-1, C2-2, C2-4) | PKCβ | Inhibit the binding of the PKCβ C2 fragment to its RACK. | nih.gov |

Modulation of Interactions with Other Scaffolding Proteins

Beyond RACKs, PKC isozymes are organized by a host of other scaffolding proteins that contribute to the precision of their signaling. These include A-kinase anchoring proteins (AKAPs), p62, and Par6, which help form multi-protein signaling complexes. frontiersin.orgnih.gov These scaffolds can act as allosteric activators, tethering the kinase in an active conformation near specific substrates. nih.gov

Peptide-based strategies can also be employed to modulate these interactions. By identifying the specific sequences that mediate the binding of PKCγ to scaffolds like AKAPs, peptides can be designed to disrupt these connections. This approach offers another layer of control, allowing for the selective inhibition of functions associated with a particular scaffold complex. The principle remains the same as with RACK-interfering peptides: the disruption of a critical protein-protein interaction leads to a loss of localized kinase activity. nih.govnih.gov

Substrate Mimicry and Competitive Phosphorylation

Another major class of PKC-modulating peptides functions by interacting directly with the kinase's active site. These peptides are typically designed based on the sequences of either the enzyme's natural substrates or its own autoinhibitory pseudosubstrate region. mdpi.com

Peptides Derived from Endogenous Substrate Phosphorylation Sites

PKC enzymes recognize and phosphorylate specific serine/threonine residues within a consensus sequence on their target proteins. embopress.org Peptides that mimic these substrate sequences can act as competitive inhibitors by binding to the active site of the kinase, thereby preventing the phosphorylation of the endogenous substrate. mdpi.com

An autoinhibitory mechanism is naturally present in PKC enzymes, where a "pseudosubstrate" domain, which resembles a substrate but lacks a phosphorylatable residue, binds to the active site and keeps the enzyme inactive. nih.govmdpi.com Peptides derived from this pseudosubstrate sequence are effective inhibitors. mdpi.com

Furthermore, peptides can be engineered from the phosphorylation sites of known PKCγ substrates. For instance, a peptide analog of a substrate, Arg-Lys-Arg-Cys-Leu-Arg-Arg-Leu (RKRCLRRL), was shown to irreversibly inactivate PKC by forming a covalent disulfide bond with a cysteine residue within the active site. nih.gov This demonstrates that substrate-mimicking peptides can be powerful and highly specific inactivators of the enzyme.

Table 2: Research Findings on Substrate-Mimicking Peptides

| Peptide Type | Principle of Action | Example/Finding | Reference |

| Pseudosubstrate Peptides | Mimic the autoinhibitory domain, binding to the active site to prevent substrate phosphorylation. | The pseudosubstrate sequence contains an Alanine (B10760859) instead of a phosphorylatable Serine/Threonine, inhibiting kinase activity. | mdpi.com |

| Substrate Analog Peptides | Compete with endogenous substrates for active site binding. | The peptide RKRCLRRL irreversibly inactivates PKC through covalent modification of the active site. | nih.gov |

| Mutant Peptide Inhibitors | A phosphorylatable residue (Ser/Thr) is replaced, typically with Alanine, to block substrate binding. | These peptides demonstrate low but specific inhibitory efficiency for PKC. | nih.gov |

Selective Inhibition of Substrate Phosphorylation

The high degree of specificity of peptide inhibitors is a significant advantage over many small-molecule inhibitors, which often target the highly conserved ATP-binding pocket of kinases and can suffer from off-target effects. nih.govmdpi.com The selectivity of substrate-mimicking peptides arises from their unique amino acid sequences, which are tailored to the specific recognition motifs of an individual PKC isozyme's active site. nih.gov

These peptides achieve selective inhibition by directly competing with a specific endogenous substrate. mdpi.com Protection experiments have confirmed this mechanism; for example, the presence of natural substrates protected the PKC catalytic domain from inactivation by the RKRCLRRL peptide, providing strong evidence that the peptide acts by binding to the active site. nih.gov By creating peptides that correspond to the phosphorylation site of a single substrate, it is possible to inhibit the phosphorylation of that specific protein without affecting the broader catalytic activity of PKCγ towards its other targets. This allows for a much finer dissection of cellular signaling pathways.

Methodologies for the Design and Synthesis of Protein Kinase C Gamma Peptides

Rational Peptide Design Strategies

The development of PKCγ-specific peptides largely relies on rational design approaches that leverage the structural and functional characteristics of the enzyme. These strategies aim to create peptides that mimic specific domains of PKCγ, thereby interfering with its function in a targeted manner.

Sequence Derivation from PKCγ Functional Domains

A primary strategy in the rational design of PKCγ peptides is the derivation of sequences from its key functional domains: the pseudosubstrate, C1, and C2 domains. nih.gov

Pseudosubstrate Domain: The pseudosubstrate sequence in the regulatory domain of PKCγ functions as an autoinhibitor by binding to the active site and preventing substrate phosphorylation. nih.gov Peptides derived from this region can act as competitive inhibitors. The pseudosubstrate sequence for PKCγ has been identified as FCRKGALRQKVV. ucsd.edu Synthetic peptides mimicking this sequence, often with an alanine (B10760859) to serine substitution to prevent phosphorylation, can effectively and specifically inhibit PKCγ activity. nih.govnih.gov

C1 Domain: The C1 domain is responsible for binding diacylglycerol (DAG), a crucial step in the activation of conventional PKCs like PKCγ. nih.govucsd.edu Peptides derived from the C1 domain can be designed to interfere with this interaction. The design of such peptides often involves identifying key residues within the C1 domain that are critical for DAG binding and creating peptide mimics of these regions. nih.gov While the C1 domains of conventional PKCs are highly homologous, subtle differences can be exploited to design isozyme-specific inhibitors. nih.govrsc.org

C2 Domain: The C2 domain of PKCγ is a Ca2+-dependent lipid-binding domain that plays a critical role in the translocation of the enzyme to the cell membrane. nih.gov This domain also mediates protein-protein interactions, including the binding to Receptor for Activated C-Kinase (RACKs), which are scaffolding proteins that localize PKC isozymes to specific subcellular compartments. nih.gov Peptides derived from the C2 domain can be designed to disrupt these interactions, thereby preventing the proper localization and function of PKCγ. nih.govnih.gov The design process often involves identifying the specific sequences within the C2 domain that are responsible for these interactions. nih.gov

Bioinformatic and Molecular Modeling Approaches

To enhance the specificity and efficacy of rationally designed peptides, bioinformatic and molecular modeling techniques are increasingly being employed. These computational approaches allow for the detailed analysis of the three-dimensional structure of PKCγ and its interaction with various binding partners.

By utilizing protein structures, researchers can identify "hot spot" residues at the interface of protein-protein interactions that are critical for binding. bohrium.com This information can then be used to design peptides that mimic these key residues, leading to more potent and selective inhibitors. bohrium.com Molecular docking simulations can predict the binding affinity and orientation of designed peptides to the target domain on PKCγ, allowing for the in-silico screening of numerous peptide candidates before their chemical synthesis. This computational pre-screening saves significant time and resources.

Synthetic Chemistry Techniques for Peptide Generation

Once designed, the generation of PKCγ peptides is primarily achieved through chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most prevalent method.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a powerful and efficient method for the chemical synthesis of peptides. scbt.combachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com The general workflow of SPPS includes the following steps:

Resin Selection and First Amino Acid Attachment: The synthesis begins with the selection of an appropriate resin, and the C-terminal amino acid of the desired peptide is covalently attached to it. ucsd.edunih.gov

Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group (e.g., Fmoc or Boc), which is removed before the addition of the next amino acid. nih.gov

Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. du.ac.in

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. bachem.com

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed. nih.gov

SPPS offers several advantages, including the ability to synthesize long peptides, ease of purification of intermediates, and the potential for automation. bachem.comnih.gov

| SPPS Parameter | Description |

| Chemistry | Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) is the most commonly used strategy. nih.gov |

| Resin | The choice of resin depends on the desired C-terminal functionality (acid or amide). peptide.com |

| Coupling Reagents | A variety of reagents are available to facilitate the formation of the peptide bond. du.ac.in |

| Cleavage Cocktail | The composition of the cleavage cocktail is chosen to efficiently remove the peptide from the resin and all protecting groups. nih.gov |

Chemical Ligation and Other Advanced Coupling Methods

For the synthesis of very long peptides or proteins, a combination of SPPS and chemical ligation techniques can be employed. Native Chemical Ligation (NCL) is a powerful method that allows for the chemoselective joining of two unprotected peptide fragments in an aqueous solution. One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine residue. The reaction results in the formation of a native peptide bond at the ligation site. This approach allows for the modular assembly of large and complex peptides that would be difficult to produce by continuous SPPS alone.

Characterization of Synthesized Peptides

Following synthesis and purification, the identity and purity of the PKCγ peptides must be rigorously confirmed. Several analytical techniques are routinely used for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of synthetic peptides. nih.gov The peptide is passed through a column containing a nonpolar stationary phase, and its retention time is measured. A pure peptide should ideally yield a single, sharp peak in the chromatogram. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks. unc.edu

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. nih.govresearchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to ionize the peptide for mass analysis. nih.gov The experimentally determined molecular weight should match the theoretically calculated mass of the desired peptide sequence. unc.edu

| Peptide ID | Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Purity (HPLC) |

| PKCγ-PS (19-31) | FCRKGALRQKV | 1347.6 | 1347.8 | >95% |

| PKCγ-C2-Inhibitor | (Sequence proprietary) | 987.2 | 987.3 | >98% |

| PKCγ Substrate | RRRKGSFRRKA | 1488.8 | 1488.9 | >97% |

This table is illustrative and based on typical data obtained for synthetic peptides. Actual values may vary depending on the specific peptide and analytical conditions.

Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on the structure and dynamics of peptides in solution, mimicking a physiological environment. For PKCγ peptides, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to determine the peptide's conformation.

¹H NMR: The chemical shifts of protons are highly sensitive to their local electronic environment, providing initial insights into the peptide's secondary structure.

NOESY: This technique measures through-space interactions between protons that are close in proximity (typically < 5 Å), which is crucial for determining the peptide's fold. For instance, the observation of specific NOEs can indicate the presence of β-turns or helical structures within a PKCγ substrate or pseudosubstrate peptide. nih.gov

The data obtained from these experiments, such as proton chemical shifts and NOE-derived distance restraints, are used to calculate a family of structures that represent the peptide's conformational ensemble in solution.

Table 1: Representative ¹H NMR Chemical Shift Data for a Hypothetical PKCγ Pseudosubstrate Peptide

| Residue | Amide H (ppm) | Alpha H (ppm) | Side Chain H (ppm) |

| Arg1 | 8.52 | 4.31 | 1.90, 3.22 |

| Lys2 | 8.35 | 4.38 | 1.75, 3.01 |

| Gly3 | 8.19 | 3.97 | - |

| Ala4 | 8.25 | 4.35 | 1.48 |

| Leu5 | 8.11 | 4.40 | 0.95, 1.70 |

| Arg6 | 8.48 | 4.33 | 1.91, 3.23 |

| Gln7 | 8.30 | 4.39 | 2.14, 2.45 |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting spectrum provides a signature for different types of secondary structures.

α-helix: Characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.

β-sheet: Shows a negative band near 218 nm and a positive band around 195 nm.

Random Coil: A disordered structure typically exhibits a strong negative band near 200 nm.

For PKCγ peptides, CD is used to monitor conformational changes upon binding to lipids, membranes, or the kinase itself. For example, a substrate peptide that is largely disordered in aqueous solution may adopt a more ordered helical or β-turn conformation upon interaction with a phospholipid membrane, a change readily detectable by CD. nih.govnih.gov

Table 2: Illustrative Circular Dichroism Data for a PKCγ Peptide Under Different Conditions

| Condition | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Predominant Secondary Structure |

| Aqueous Buffer | -1,500 | Random Coil |

| In presence of Phospholipid Vesicles | -12,000 | α-helical |

| Bound to PKCγ Catalytic Domain | -6,000 | β-turn / Ordered Loop |

Mass Spectrometric Analysis of Peptide Folding and Modifications

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of synthetic peptides and for analyzing post-translational modifications, particularly phosphorylation, which is the central function of PKCγ.

The primary goal in analyzing a PKCγ substrate peptide is to confirm its phosphorylation by the enzyme. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are used for this purpose.

Phosphorylation Detection: The addition of a phosphate (B84403) group (HPO₃) to a serine or threonine residue by PKCγ results in a mass increase of 79.98 Da. nih.gov This mass shift is readily detected by comparing the mass-to-charge (m/z) ratio of the peptide before and after the kinase reaction.

Localization of Phosphorylation Site: Tandem mass spectrometry (MS/MS) is used to pinpoint the exact location of the modification. The phosphorylated peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions are analyzed to generate a spectrum. The 80 Da mass shift on a specific fragment ion reveals which amino acid residue was phosphorylated. nih.govnih.gov

This analysis is critical for confirming the activity of synthesized PKCγ and the specificity of the peptide substrate.

Table 3: Example Mass Spectrometry Data for a PKCγ Substrate Peptide

| Peptide State | Theoretical Mass (Da) | Observed m/z (singly charged) | Mass Shift (Da) |

| Unphosphorylated | 1245.3 | 1246.3 [M+H]⁺ | N/A |

| Phosphorylated | 1325.3 | 1326.3 [M+H]⁺ | +80.0 |

Purity and Homogeneity Assessment

The synthesis of peptides is a stepwise process that can result in various impurities, such as deletion sequences, truncated peptides, or products with remaining protecting groups. Ensuring the purity and homogeneity of the final PKCγ peptide product is essential for accurate and reproducible experimental results.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. phenomenex.com In this technique, the peptide sample is passed through a column containing a non-polar stationary phase. A gradient of an increasing concentration of an organic solvent is used to elute the components.

Purity Determination: The peptide and any impurities will separate based on their hydrophobicity, eluting at different times. The primary peptide product should appear as a single, sharp major peak in the chromatogram. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected (typically by UV absorbance at 214-220 nm). For most research applications, a purity of >95% is required.

Homogeneity: A symmetrical peak shape in the chromatogram is an indicator of the sample's homogeneity. The presence of shoulder peaks or a broad peak may suggest the presence of closely related impurities or conformational isomers.

Combining HPLC with mass spectrometry (LC-MS) allows for the mass identification of the main peak and any impurity peaks, providing a comprehensive characterization of the synthetic product.

Table 4: Representative HPLC Purity Analysis for a Synthetic PKCγ Peptide

| Peak Number | Retention Time (min) | Peak Area (%) | Identity (from LC-MS) |

| 1 | 12.5 | 2.1 | Deletion Sequence |

| 2 | 14.8 | 96.5 | Target PKCγ Peptide |

| 3 | 15.3 | 1.4 | Incompletely Deprotected Peptide |

Functional Characterization and in Vitro Assays of Protein Kinase C Gamma Peptides

Biochemical Kinase Activity Assays

The enzymatic activity of Protein Kinase C gamma (PKCγ) is fundamentally characterized by its ability to phosphorylate specific serine and threonine residues on substrate proteins and peptides. Assays measuring this kinase activity are crucial for understanding its regulation and for identifying potential inhibitors or activators.

Measurement of Phosphorylation Activity Using Peptide Substrates

The phosphorylation activity of PKCγ is commonly measured using synthetic peptides that mimic the phosphorylation sites of its natural substrates. These assays typically involve incubating the PKCγ enzyme with a specific peptide substrate and a phosphate (B84403) donor, usually adenosine (B11128) triphosphate (ATP). The transfer of the phosphate group to the peptide is then quantified.

A variety of methods are employed to measure this phosphorylation event. Traditional methods often utilize radioactively labeled ATP, such as [γ-³²P]ATP, where the incorporation of the radioactive phosphate into the peptide substrate is measured. rndsystems.comcreative-proteomics.com Non-radioactive methods have also been developed for safer and more rapid screening. abcam.comulab360.com These can be based on enzyme-linked immunosorbent assays (ELISA), which use antibodies that specifically recognize the phosphorylated form of the substrate peptide. rndsystems.comabcam.com Another non-radioactive method involves fluorescently labeled peptide substrates. Phosphorylation alters the net charge of the peptide, allowing for separation of the phosphorylated and non-phosphorylated forms by agarose (B213101) gel electrophoresis. ulab360.com

Several synthetic peptides have been identified and utilized as specific substrates for PKC assays. For instance, a peptide with the sequence Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, derived from bovine myelin basic protein, is a specific and convenient substrate for assaying PKC activity. nih.gov This peptide is phosphorylated at Ser-8 by PKC subspecies in a manner dependent on Ca²⁺, phosphatidylserine (B164497), and diacylglycerol, and is not a substrate for other protein kinases like cyclic AMP-dependent protein kinase. nih.gov Another potent and selective peptide substrate for PKC is KRAKRKTAKKR, which exhibits favorable kinetic parameters. nih.gov The peptide with the sequence Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys (peptide GS) has also been used to assay PKC activity in permeabilized T cells. nih.gov

The choice of peptide substrate can influence the observed kinetics and specificity. Studies comparing different PKC isotypes (α, βI, and γ) have shown that they exhibit distinct substrate specificities, which can be investigated using a panel of synthetic peptides. bohrium.com For example, PKCγ has demonstrated different kinetic properties when phosphorylating the GSI-10 peptide compared to PKCα or PKCβI, highlighting the importance of primary structural determinants in substrate recognition. bohrium.com

Interactive Data Table: Peptide Substrates for PKCγ Kinase Assays

| Peptide Sequence | Source/Origin | Key Features |

| Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | Bovine Myelin Basic Protein (residues 4-14) nih.gov | Specific for PKC; phosphorylation at Ser-8 is dependent on Ca²⁺, phosphatidylserine, and diacylglycerol. nih.gov |

| KRAKRKTAKKR | Synthetic Peptide Library | Potent and highly selective for PKC with a low Km value. nih.gov |

| Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | Synthetic (Peptide GS) nih.gov | Used in permeabilized cell assays; shows low background phosphorylation. nih.gov |

| ERMRPRKRQGSVRRRV | Protein Kinase C Epsilon (residues 149-164) promega.com | Used as a substrate in commercially available PKCγ kinase enzyme systems. promega.com |

Kinetic Analysis of Inhibition and Activation

Kinetic analysis is essential for characterizing the mechanisms of PKCγ inhibition and activation by various molecules, including peptide-based modulators. These studies typically involve measuring the initial rates of phosphorylation at varying concentrations of substrate (peptide and ATP) and the modulator .

Inhibition: Inhibition studies help to determine the mode of action of inhibitory peptides. Inhibitors can act through different mechanisms, such as competing with the substrate or ATP, or by binding to an allosteric site on the enzyme. For example, peptides that mimic the pseudosubstrate sequence of PKC act as competitive inhibitors by binding to the active site and preventing the phosphorylation of actual substrates. mdpi.com

The kinetic mechanism of PKC has been investigated using various inhibitors. Studies using the product MgADP and the non-hydrolyzable ATP analog adenosine 5'-(β,γ-imidotriphosphate) (MgAMPPNP) have shown competitive inhibition with respect to MgATP, indicating they bind to the same form of the enzyme. nih.gov In contrast, the peptide antagonist poly(L-lysine) exhibits competitive inhibition versus the histone substrate but uncompetitive inhibition versus MgATP, suggesting that MgATP binding promotes the binding of the histone. nih.gov Diadenosine oligophosphates have also been shown to inhibit PKC, with their potency increasing with the number of phosphate groups. nih.gov

Activation: Activation of conventional PKC isoforms like PKCγ is a multi-step process involving calcium, diacylglycerol (DAG), and phospholipids (B1166683). nih.gov An increase in intracellular Ca²⁺ triggers the translocation of PKCγ to the cell membrane. nih.gov At the membrane, it interacts with DAG, which increases the enzyme's affinity for Ca²⁺ and the substrate, leading to its activation. nih.gov Phorbol (B1677699) esters, potent tumor promoters, can mimic the action of DAG and directly activate PKC. nih.gov

Kinetic studies can elucidate how activators modulate the enzyme's catalytic efficiency. For instance, the activation of PKC can be studied by measuring the increase in phosphorylation of a peptide substrate in the presence of activators like phorbol esters. nih.gov The presence of other domains within the full-length PKC protein, such as the C2 domain, can enhance the activation process by pre-targeting the enzyme to the membrane, thereby facilitating the C1 domain's search for DAG. nih.gov

Ligand Binding Assays

Ligand binding assays are critical for understanding how PKCγ interacts with its various activators and regulatory molecules. These assays directly measure the binding affinity of ligands, such as phorbol esters, calcium, and lipids, to specific domains of the PKCγ peptide.

Phorbol Ester Binding Studies with Peptidic Domains

Phorbol esters are potent activators of conventional and novel PKC isoforms, and their binding to the C1 domain is a key event in the activation process. The C1 domain of PKCγ is a cysteine-rich, zinc-finger-like motif that is essential for phorbol ester binding. pnas.org Studies have shown that a tandem repeat of this cysteine-rich sequence is typically found in the C1 domain. pnas.org

Binding studies are often performed using radiolabeled phorbol esters, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), and measuring their binding to isolated or synthetic peptidic domains of PKCγ. nih.govnih.gov For example, two subdomains of the PKCγ regulatory domain, referred to as peptides B and C, have been shown to bind [³H]PDBu with dissociation constants (Kd) of 6.4 μM and 414 nM, respectively, in the presence of phosphatidylserine. nih.gov This is in comparison to the much higher affinity of intact PKCγ for [³H]PDBu, which has a Kd of 2.6 nM. nih.govnih.gov

These peptidic domains also demonstrate specificity, as they can differentiate between a phorbol ester and its inactive C-4 epimer. nih.gov Furthermore, glutathione (B108866) S-transferase (GST) fusion proteins of the individual Cys1 and Cys2 domains of PKCγ have been shown to bind PDBu with comparable affinities (Kd = 14-17 nM). nih.gov A fusion protein containing both Cys1 and Cys2 domains (GST-Cys1Cys2) exhibited a PDBu binding affinity of 3.4 nM in the presence of calcium, which is similar to that of the intact PKCγ. nih.gov

Interactive Data Table: Phorbol Ester Binding Affinities to PKCγ Peptidic Domains

| PKCγ Domain/Peptide | Ligand | Dissociation Constant (Kd) | Experimental Conditions |

| Peptide B (subdomain of regulatory domain) nih.gov | [³H]Phorbol 12,13-dibutyrate | 6.4 μM | In the presence of phosphatidylserine. nih.gov |

| Peptide C (subdomain of regulatory domain) nih.gov | [³H]Phorbol 12,13-dibutyrate | 414 nM | In the presence of phosphatidylserine. nih.gov |

| Intact PKCγ nih.govnih.gov | [³H]Phorbol 12,13-dibutyrate | 2.6 nM | |

| GST-Cys1 nih.gov | Phorbol dibutyrate (PDBu) | 14-17 nM | |

| GST-Cys2 nih.gov | Phorbol dibutyrate (PDBu) | 14-17 nM | |

| GST-Cys1Cys2 nih.gov | Phorbol dibutyrate (PDBu) | 3.4 nM | In the presence of calcium. nih.gov |

Calcium and Lipid Binding Affinities

The activation of PKCγ is critically dependent on its interaction with calcium and membrane lipids, particularly phosphatidylserine (PS). The C2 domain of PKCγ functions as a calcium-dependent membrane-binding module. mdpi.com

Calcium Binding: The binding of Ca²⁺ to the C2 domain induces conformational changes that promote the association of PKCγ with the plasma membrane. nih.gov While direct binding affinity measurements for Ca²⁺ to isolated PKCγ peptides are less commonly reported in the provided context, the functional consequence of Ca²⁺ binding is a well-established prerequisite for the subsequent interaction with membrane lipids and diacylglycerol. nih.gov Studies have shown that nanomolar increases in Ca²⁺ concentration are sufficient to trigger the translocation of PKCγ to the membrane. nih.gov The activation of PKC can increase the apparent affinity of the cellular machinery for Ca²⁺. nih.gov

Lipid Binding: PKCγ's interaction with lipids is multifaceted. The C1 domains (C1A and C1B) of PKCγ bind to diacylglycerol (DAG) and phorbol esters with high affinity. nih.gov The C2 domain exhibits Ca²⁺-dependent binding to anionic phospholipids like phosphatidylserine. nih.gov The binding of PKCγ to membranes is reversible and primarily involves interactions at the membrane interface rather than significant insertion into the hydrophobic core. researchgate.net

The phosphatidylserine dependence of phorbol ester binding to PKCγ fusion proteins is highly cooperative. nih.gov The concentration of PS required for half-maximal phorbol ester binding is influenced by the presence of divalent cations. nih.gov Furthermore, studies with peptide subdomains of the PKCγ regulatory domain reveal that they become conformationally ordered only in the presence of phospholipids, suggesting that the regulatory domain is organized for activation when associated with the lipid bilayer. nih.gov

Subcellular Localization and Translocation Studies

The function of PKCγ is intricately linked to its specific subcellular localization and its ability to translocate between different cellular compartments in response to activation signals.

In unstimulated cells, PKCγ is typically distributed throughout the cytoplasm, with some localization to the Golgi apparatus. lu.se Upon activation by stimuli that generate diacylglycerol, such as phorbol esters, PKCγ translocates to the plasma membrane. nih.govlu.se This translocation is a critical step in bringing the kinase in proximity to its membrane-associated substrates.

The dynamics of PKCγ translocation are tightly regulated. The membrane residence time of PKCγ is influenced by the levels of diacylglycerol; as DAG levels decrease, translocated PKCγ returns to the cytosol. nih.gov The C1B domain of PKCγ has been implicated as a key determinant of its trafficking. nih.gov For instance, during oxidative stress, PKCγ translocates to caveolae membranes. nih.gov

Furthermore, PKCγ is predominantly expressed in the central nervous system, particularly in neurons. t3db.canih.gov Within neurons, PKCγ immunoreactivity is concentrated in interneurons in the inner part of lamina II of the dorsal horn. researchgate.net At the subcellular level in these neurons, PKCγ is primarily found on plasma membranes, often near but not within postsynaptic densities. researchgate.net While PKC isoforms can be found in the nucleus and regulate gene expression, PKCγ's primary described role in the provided context is related to its translocation to and function at cellular membranes. nih.gov

Specificity and Selectivity Profiling Against Other Kinase Isoforms

A critical aspect of developing a useful peptide modulator is to ensure its specificity for the target kinase, in this case, PKCγ, and to verify its selectivity over other closely related kinase isoforms.

To assess the cross-reactivity of a PKCγ-modulating peptide, its activity is tested against a panel of other protein kinases, particularly other PKC isoforms (e.g., PKCα, PKCβ, PKCδ, PKCε, PKCζ). This is typically done using in vitro kinase assays where the ability of the peptide to inhibit the phosphorylation of a substrate by each kinase is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to reduce the kinase activity by 50%. A highly selective peptide will have a significantly lower IC50 for PKCγ compared to other kinases.

For example, the γV5-3 peptide, which is derived from a variable region of PKCγ, has been developed as a selective inhibitor of this isoform. nih.gov

| Kinase Isoform | IC50 of γV5-3 Peptide (Illustrative) |

| PKCγ | 10 nM |

| PKCα | > 1 µM |

| PKCβI | > 1 µM |

| PKCβII | > 1 µM |

| PKCδ | > 5 µM |

| PKCε | > 10 µM |

| PKCζ | > 10 µM |

| PKA | > 20 µM |

| CaMKII | > 20 µM |

This table provides an illustrative selectivity profile for a hypothetical highly selective PKCγ inhibitory peptide, such as γV5-3, demonstrating low nanomolar potency for its target and significantly higher IC50 values for other kinases.

To confirm that the observed cellular effects are indeed due to the modulation of PKCγ and not off-target effects on other isoforms, experiments are often conducted in cell lines that have specific PKC isoforms knocked down or knocked out. If the peptide's effect is abolished in cells lacking PKCγ but not in cells lacking other PKC isoforms, it provides strong evidence for its isozyme-specific action.

Another approach is to use isozyme-specific substrate phosphorylation as a readout. The phosphorylation of a known PKCγ-specific substrate in cells or in vitro can be monitored in the presence of the peptide. A selective inhibitor would block the phosphorylation of the PKCγ substrate without affecting the phosphorylation of substrates specific to other PKC isoforms.

Cellular and Molecular Effects of Protein Kinase C Gamma Peptides in Research Models

Modulation of Intracellular Signaling Cascades

Protein Kinase C gamma (PKCγ), a specific isoform of the PKC family of serine/threonine kinases, is predominantly expressed in the brain and spinal cord. nih.govwikipedia.org Its activation is dependent on calcium and diacylglycerol (DAG). sigmaaldrich.com Peptides derived from or targeting PKCγ are crucial tools in research to dissect its specific roles in intracellular signaling. These peptides can act as highly specific inhibitors or activators, often by mimicking protein-protein interaction sites, thereby modulating the downstream effects of PKCγ. nih.gov

Impact on Phosphorylation of Downstream Effectors

PKCγ peptides influence cellular function by modulating the phosphorylation state of a wide array of downstream effector proteins. This targeted phosphorylation can either activate or inhibit the substrate protein, leading to a cascade of cellular events.

One of the key substrates for PKCγ is the myristoylated alanine-rich C-kinase substrate (MARCKS). researchgate.net Phosphorylation of MARCKS by PKCγ is a critical step in various cellular processes. For instance, in the hippocampus, the administration of delta-9-tetrahydrocannabinol (THC) was found to increase the phosphorylation of MARCKS, a process linked to the regulation of cell shape and dendritic spine maintenance. researchgate.net

Another significant downstream target is the glutamate (B1630785) receptor subunit GluA1 (also known as GluR1). frontiersin.org Phosphorylation of the GluA1 component of AMPA receptors is a crucial event in synaptic plasticity. frontiersin.orgnih.gov While multiple PKC isoforms can phosphorylate this site, PKCγ is implicated in this process, contributing to the synaptic incorporation of AMPA receptors. frontiersin.orgnih.gov Similarly, PKCγ can phosphorylate the GluA2 subunit, which is involved in the internalization of AMPA receptors. nih.gov

Furthermore, PKCγ phosphorylates and regulates other neuronal proteins such as the NMDA receptor subunit GRIN1 (also known as NMDAR1), which is vital for synaptic plasticity and learning. t3db.ca It also phosphorylates neurogranin, a protein that regulates calmodulin availability in neurons. researchgate.netfrontiersin.org Research has also shown that PKCγ can phosphorylate p53/TP53, thereby promoting p53-dependent apoptosis in response to DNA damage. t3db.ca

| Downstream Effector | Effect of PKCγ Peptide-Mediated Phosphorylation | Cellular Context/Model | References |

|---|---|---|---|

| Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) | Increased phosphorylation | Hippocampus (in response to THC) | researchgate.net |

| GluA1 (AMPA Receptor Subunit) | Phosphorylation, promoting synaptic incorporation | Hippocampal Neurons | frontiersin.orgnih.gov |

| GluA2 (AMPA Receptor Subunit) | Phosphorylation, promoting internalization | Postsynaptic Membrane | nih.gov |

| GRIN1 (NMDA Receptor Subunit) | Phosphorylation | Primary Cerebellar Neurons | t3db.ca |

| Neurogranin | Phosphorylation | Hippocampus | researchgate.netfrontiersin.org |

| p53/TP53 | Phosphorylation, promoting apoptosis | Cells with DNA damage | t3db.ca |

Crosstalk with Other Signaling Pathways (e.g., MAPK, ERK)

The signaling cascades initiated by PKCγ peptides are not isolated but rather engage in extensive crosstalk with other major intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways.

In the cerebellum, signaling through metabotropic glutamate receptors (mGluRs) can activate PKCγ, which in turn is part of a cascade that can involve the RAS/RAF/MAP kinase pathway. qiagen.com This highlights a direct link between PKCγ activation and the MAPK pathway in the context of synaptic plasticity.

However, the relationship is complex and can be context-dependent. For instance, in a model of angiogenesis using human umbilical vein endothelial cells (HUVECs), the phorbol (B1677699) ester PMA, a potent activator of PKC, was found to induce ERK phosphorylation. nih.gov Surprisingly, this study revealed that the phosphorylation of ERK was independent of PKC activity, suggesting that in this system, PMA activates parallel pathways leading to both PKC and ERK activation. nih.gov

In contrast, other studies have shown a more direct regulatory role for PKC over ERK. For example, activation of PKC can lead to the activation of the Raf kinase, a key upstream activator of the MEK-ERK pathway. youtube.com This indicates that in certain cellular contexts, PKCγ can act upstream of the ERK cascade. The activation of pituitary adenylate cyclase-activating polypeptide (PACAP) receptors can induce a form of long-term depression that is dependent on a p38-MAPK pathway, which can be modulated by PKC. nih.gov

Regulation of Cellular Processes

PKCγ peptide-mediated signaling has profound effects on a variety of fundamental cellular processes, particularly within the nervous system. These include the modulation of synaptic plasticity, the function of key neurotransmitter receptors, and the regulation of programmed cell death.

Influence on Neuronal Plasticity Mechanisms (e.g., Long-Term Potentiation, Long-Term Depression)

PKCγ is a key player in the mechanisms of neuronal plasticity, the cellular basis for learning and memory. Its involvement has been demonstrated in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. nih.govwikipedia.org

Long-Term Potentiation (LTP): The role of PKC in LTP has been recognized for decades. frontiersin.org Activation of PKC is considered necessary for the maintenance phase of LTP. nih.gov PKCγ, in particular, has been implicated in the regulation of hippocampal LTP. nih.govt3db.ca Studies using mice deficient in PKCγ have shown modifications in LTP, underscoring its importance in this process. nih.gov The phosphorylation of AMPA receptor subunits, such as GluA1, by PKC is a critical step in the synaptic incorporation of these receptors during LTP. nih.govnih.gov

Long-Term Depression (LTD): PKCγ is also involved in LTD. In the cerebellum, LTD at the parallel fiber-Purkinje cell synapse involves the phosphorylation of AMPA receptors by PKC, leading to their internalization. qiagen.comwikipedia.org This process is triggered by the concurrent activation of parallel fibers and climbing fibers. qiagen.com In the hippocampus, LTD is associated with a decrease in PKC activity, which is mediated by protein phosphatases that dephosphorylate and inactivate PKC. nih.gov This suggests a dynamic regulation of PKCγ activity is crucial for bidirectional synaptic plasticity.

Effects on Receptor Function (e.g., Glutamate Receptors, Opioid Receptors)

PKCγ peptides exert significant control over the function of various neurotransmitter receptors, thereby influencing synaptic transmission and neuronal excitability.

Glutamate Receptors: PKCγ directly phosphorylates and regulates both AMPA and NMDA type glutamate receptors. nih.govt3db.ca As mentioned earlier, phosphorylation of AMPA receptor subunits by PKCγ modulates their trafficking to and from the synapse, impacting LTP and LTD. nih.govnih.govwikipedia.org PKCγ also phosphorylates the NMDA receptor subunit GRIN1, a key event in synaptic plasticity and synaptogenesis. t3db.ca Furthermore, spinal activation of PKC can enhance the responses of dorsal horn neurons to both NMDA and AMPA agonists, contributing to states of neuronal hyperexcitability. nih.gov

Opioid Receptors: PKCγ plays a critical role in modulating the function of opioid receptors. It is involved in the desensitization of mu-opioid receptors in the spinal cord. t3db.ca Studies have shown that activation of mu-opioid receptors can lead to the translocation and activation of PKC. nih.gov This PKC activation, in turn, can phosphorylate the opioid receptors, leading to their desensitization and contributing to the development of tolerance to opioids. nih.govnih.gov Mice lacking PKCγ exhibit an attenuation of opioid receptor activation, further supporting its role in opioid signaling. nih.gov

| Receptor Type | Effect of PKCγ Peptide Modulation | Functional Consequence | References |

|---|---|---|---|

| AMPA Receptors | Phosphorylation of GluA1 and GluA2 subunits | Modulation of receptor trafficking (LTP/LTD) | frontiersin.orgnih.govnih.govwikipedia.org |

| NMDA Receptors | Phosphorylation of GRIN1 subunit | Regulation of synaptic plasticity and synaptogenesis | t3db.ca |

| Opioid Receptors (mu-type) | Phosphorylation and desensitization | Contributes to opioid tolerance | nih.govt3db.canih.govnih.gov |

Role in Programmed Cell Death Pathways (e.g., Apoptosis)

While some PKC isoforms are known to promote cell survival, others, including PKCδ, are recognized as pro-apoptotic. physoc.orgnih.govnih.gov The role of PKCγ in apoptosis is more nuanced and appears to be context-dependent.

Research indicates that PKCγ can contribute to apoptotic processes. For instance, PKCγ can phosphorylate the tumor suppressor protein p53, which in turn promotes p53-dependent apoptosis following DNA damage. t3db.ca In some cellular models, the downregulation of certain PKC isoforms, including PKCγ, has been linked to neuroprotective effects. frontiersin.org

Conversely, there is also evidence for a pro-survival role. In the context of cerebral ischemia, PKCγ is involved in modulating cell survival in synaptic membranes and participates in insulin-induced inhibition of necrosis. t3db.ca The complexity of PKCγ's role in apoptosis likely stems from its interaction with a multitude of signaling partners and the specific cellular stress signals present. For example, activation of PKC has been shown to protect against TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death by inhibiting the formation of the death receptor signaling complex. researchgate.net

Compound and Gene Nomenclature

| Name Mentioned in Article | Full Name/Gene Symbol |

| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |

| ERK | Extracellular signal-Regulated Kinase |

| GluA1 | Glutamate Ionotropic Receptor AMPA Type Subunit 1 (Gene: GRIA1) |

| GluA2 | Glutamate Ionotropic Receptor AMPA Type Subunit 2 (Gene: GRIA2) |

| GRIN1 | Glutamate Ionotropic Receptor NMDA Type Subunit 1 (Gene: GRIN1) |

| MAPK | Mitogen-Activated Protein Kinase |

| MARCKS | Myristoylated Alanine-Rich C-Kinase Substrate |

| mGluR | Metabotropic Glutamate Receptor |

| NMDA | N-methyl-D-aspartate |

| p53/TP53 | Tumor Protein P53 (Gene: TP53) |

| PACAP | Pituitary Adenylate Cyclase-Activating Polypeptide |

| PKCγ | Protein Kinase C gamma (Gene: PRKCG) |

| THC | delta-9-tetrahydrocannabinol |

| TRAIL | TNF-Related Apoptosis-Inducing Ligand |

Modulation of Synaptogenesis and Synaptic Function

Protein Kinase C gamma (PKCγ), a neuron-specific isoform of the PKC family, plays a significant role in the formation and function of synapses, the specialized junctions where nerve cells communicate. nih.gov Research has demonstrated its involvement in both synaptogenesis, the formation of new synapses, and the modulation of synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is crucial for learning and memory. nih.govnih.gov

The expression of PKCγ mRNA is notably prominent in the dendrite-rich areas of the cerebellum during the critical period of synaptogenesis. nih.gov This suggests an active role for PKCγ in the development of synaptic connections in this brain region, which is vital for motor coordination and learning. nih.govnih.gov

In terms of synaptic function, PKCγ is a key player in the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), two fundamental forms of synaptic plasticity. nih.govnih.gov Its function is often linked to the phosphorylation of synaptic proteins. nih.gov For instance, PKCγ is situated in an ideal location to regulate N-methyl-D-aspartate (NMDA) receptors, as it is associated with the NR1 subunit of the receptor. nih.gov Specific peptide inhibitors of PKCγ have been shown to decrease the phosphorylation of the NR1 subunit at serine-890. nih.gov

Furthermore, studies on PKCγ deficient mice have provided more insight into its specific roles. These mice exhibit altered LTP in the hippocampus and show impairments in spatial and contextual learning, underscoring the importance of PKCγ in these cognitive functions. nih.gov At the presynaptic terminal, particularly at the calyx of Held before the onset of hearing, PKCγ is involved in post-tetanic potentiation (PTP), a form of short-term synaptic plasticity, by increasing the probability of neurotransmitter release. nih.gov Interestingly, in this context, PKCγ appears to suppress the activity of another PKC isoform, PKCβ, dictating the specific mechanism of synaptic enhancement. nih.gov

The table below summarizes key research findings on the role of PKCγ in synaptogenesis and synaptic function.

| Research Area | Model System | Key Findings | Reference |

| Synaptogenesis | Mouse Cerebellum | Prominent PKCγ mRNA expression in dendrite-rich neuropil during the critical period for synaptogenesis. | nih.gov |

| Synaptic Plasticity (LTP/LTD) | General | PKCγ is required for several forms of LTP and LTD. | nih.gov |

| NMDA Receptor Modulation | Not Specified | A specific peptide inhibitor of PKCγ decreased phosphorylation of the NR1 subunit at serine-890. | nih.gov |

| Short-Term Synaptic Plasticity | Mouse Calyx of Held (pre-hearing) | PKCγ mediates PTP by increasing the probability of neurotransmitter release and suppresses PKCβ action. | nih.gov |

| Cognitive Function | PKCγ Deficient Mice | Modified hippocampal LTP and deficits in spatial and contextual learning. | nih.gov |

Influence on Protein Degradation and Stability

The cellular levels and activity of Protein Kinase C gamma (PKCγ) are tightly regulated, in part, through processes of protein degradation and by its influence on the stability of other proteins. This regulation is crucial for maintaining cellular homeostasis and ensuring appropriate responses to signaling events.

Impact on PKCγ Protein Levels and Turnover

The activation of conventional and novel PKC isoforms, including PKCγ, can paradoxically lead to their own downregulation. molbiolcell.org This process of activation-induced degradation is a key mechanism for terminating the signal and preventing excessive or prolonged kinase activity. The stability of PKC proteins is critically dependent on their phosphorylation state. molbiolcell.org A series of ordered phosphorylations primes the enzyme into a catalytically competent but inactive and stable state. molbiolcell.org

Upon activation by factors such as phorbol esters, PKC enzymes undergo dephosphorylation, which renders them susceptible to degradation. molbiolcell.org This dephosphorylated state is a key signal for the protein to be targeted for destruction. Mutations within PKCγ, such as those associated with spinocerebellar ataxia type 14 (SCA14), can affect its stability. Some mutations that impair the autoinhibition of PKCγ can lead to its destabilization and subsequent degradation. frontiersin.org However, other SCA14-associated mutations, particularly in the C1 domains, have been shown to protect PKCγ from phorbol ester-induced downregulation, suggesting a complex relationship between mutation location and protein stability. frontiersin.org

The table below details factors influencing PKCγ protein levels and turnover.

| Regulatory Process | Mechanism | Outcome | Reference |

| Activation-Induced Downregulation | Dephosphorylation following activation by agonists like phorbol esters. | Leads to rapid degradation of the PKC protein. | molbiolcell.org |

| Phosphorylation | Ordered phosphorylation events during maturation. | Primes the enzyme and stabilizes it in an inactive conformation. | molbiolcell.org |

| SCA14-associated Mutations | Impaired autoinhibition. | Can lead to destabilization and degradation of PKCγ. | frontiersin.org |

| SCA14 C1 Domain Mutations | Not fully elucidated. | Protects PKCγ from phorbol ester-induced downregulation. | frontiersin.org |

Regulation of Ubiquitination and Proteasomal Degradation

The primary mechanism for the degradation of dephosphorylated and activated PKC isoforms is the ubiquitin-proteasome pathway. molbiolcell.orgnih.gov This pathway involves the tagging of proteins with ubiquitin, a small regulatory protein, which marks them for destruction by the proteasome, a large protein complex that acts as the cell's garbage disposal. youtube.comyoutube.com

Activation of PKCα by phorbol esters or the physiological activator diacylglycerol (DG) has been shown to trigger its ubiquitination and subsequent degradation by the proteasome. nih.gov This process is dependent on the kinase activity of PKC itself, as inhibitors of PKC can prevent this downregulation. nih.gov

A complex interplay exists between different post-translational modifications in regulating PKC stability. Research on PKCα has revealed a sequential cascade where dephosphorylation of the kinase reduces its sumoylation (the attachment of another small protein called SUMO), which in turn promotes its ubiquitination and ultimate degradation via the proteasome. molbiolcell.org This indicates that sumoylation can act as a protective modification, inhibiting ubiquitination and stabilizing the PKC protein. molbiolcell.org While much of this detailed mechanistic work has been done on PKCα, it provides a strong model for understanding the regulation of other conventional PKC isoforms like PKCγ. Furthermore, studies have shown that mutations in PKCγ that lead to a loss of function can result in the dephosphorylation and degradation of the mutant protein. frontiersin.org

The following table summarizes the key steps in the regulation of PKCγ degradation.

| Regulatory Step | Description | Consequence | Reference |

| Activation | Binding of activators like diacylglycerol or phorbol esters. | Triggers a conformational change and initiates the degradation cascade. | nih.gov |

| Dephosphorylation | Removal of phosphate (B84403) groups that stabilize the inactive enzyme. | A prerequisite for subsequent modifications leading to degradation. | molbiolcell.org |

| Desumoylation | Removal of SUMO proteins. | Promotes ubiquitination. | molbiolcell.org |

| Ubiquitination | Covalent attachment of ubiquitin chains. | Marks the PKC protein for proteasomal degradation. | molbiolcell.orgnih.gov |

| Proteasomal Degradation | The 26S proteasome recognizes and degrades the ubiquitinated protein. | Termination of the PKC signal. | youtube.comnih.gov |

Investigations of Protein Kinase C Gamma Peptides in Pre Clinical Disease Models

Neurodegenerative Disorders

Spinocerebellar ataxia type 14 (SCA14) is an autosomal dominant neurodegenerative disorder caused by missense mutations in the PRKCG gene, which encodes for the protein kinase C gamma (PKCγ) isoform. nih.govnih.govyoutube.com Unlike many other forms of SCA that result from repeat expansion mutations, SCA14 pathogenesis is linked to specific alterations in PKCγ function. youtube.comnih.gov Research has demonstrated that these mutations result in a "gain-of-function," characterized by a significant increase in the enzyme's intrinsic basal activity. youtube.comnih.govportlandpress.com

To investigate these mechanisms, pre-clinical mouse models have been developed where a mutated human PKCγ protein is specifically expressed in cerebellar Purkinje cells. nih.gov These transgenic mice exhibit mild cerebellar ataxia and their Purkinje cells show significant morphological abnormalities, particularly in the dendritic structures, which closely mimic the effects of pharmacological PKC activation. nih.gov These findings establish a direct link between the dysregulated, heightened activity of mutant PKCγ and the development of cerebellar disease. nih.gov

Research Findings on SCA14-Associated PKCγ Mutations

| SCA14 Mutation | Observed Effect | Proposed Pathomechanism | Reference |

|---|---|---|---|

| G118D | Increased intrinsic kinase activity; more rapid translocation to the plasma membrane. | Disinhibition of the kinase, leading to heightened downstream signaling and eventual Purkinje cell loss. | youtube.comnih.gov |

| C150F | Increased intrinsic kinase activity. | Compromised autoinhibition leading to "leaky" or enhanced basal activity. | youtube.comnih.gov |

| D115Y | Enhanced basal kinase activity. | Impaired autoinhibition, contributing to the overall gain-of-function phenotype. | portlandpress.com |

| General C1 Domain Mutations | Impaired autoinhibition leading to increased basal activity; resistance to phorbol (B1677699) ester-mediated degradation. | Mutations disrupt the autoinhibitory conformation and also allow the hyperactive enzyme to evade normal cellular quality control and degradation pathways. | nih.govportlandpress.com |

The role of Protein Kinase C gamma (PKCγ) in Alzheimer's disease (AD) is complex and appears distinct from other PKC isoforms. portlandpress.comucsd.edu While gain-of-function mutations in PKC alpha (PKCα) are associated with AD, the involvement of PKCγ follows a different path. nih.govportlandpress.com PKCγ is understood to contribute to the preservation of synaptic plasticity, a process severely disrupted in AD. nih.gov

Investigations in aged-animal models have revealed that while the total levels of PKCγ protein remain constant in the hippocampus, the enzyme’s translocation from the cytosol to the cell membrane—a key step in its activation—is significantly impaired. nih.gov These deficits in translocation have been correlated with poor performance on cognitive tasks. nih.gov

Further insight comes from studies using PKCγ knockout mice. These animals exhibit severe impairments in hippocampal-dependent short-term memory, while their long-term memory remains intact. upf.edu This finding is particularly relevant as deficits in short-term memory are a hallmark of early-stage Alzheimer's disease. upf.edu From a mechanistic standpoint, research has shown that the activation of conventional, Ca2+-dependent PKC isoforms, a group that includes PKCγ, can be neuroprotective. In models using rat hippocampal neurons, activating these PKCs protected the cells from the neurotoxic effects of the amyloid-beta peptide, in part by inhibiting the activity of glycogen (B147801) synthase kinase-3beta (GSK-3β). nih.gov

The degeneration of cerebellar Purkinje cells is a central feature of SCA14, making these neurons a critical focus of study. nih.govnih.gov PKCγ is abundantly expressed in Purkinje cells, which are the sole output neurons of the cerebellar cortex. nih.govyoutube.com Despite the brain-wide expression of PKCγ, Purkinje cells show a particular vulnerability to the toxic effects of its gain-of-function mutations. nih.govyoutube.com

Pre-clinical models that express mutant PKCγ have been instrumental in detailing the cellular pathology. In cerebellar slice cultures from these models, Purkinje cells display drastically altered morphology, which is a direct consequence of the increased kinase activity. nih.gov In juvenile transgenic mice, similar morphological issues and localized loss of Purkinje cells are observed in the cerebellum. nih.gov

Neuropathic Pain Models

PKCγ has been identified as a key molecule in the processing of pain signals within the central nervous system. nih.gov It is specifically expressed in a distinct population of excitatory interneurons located in inner lamina II of the spinal cord's dorsal horn. nih.gov This anatomical localization positions it as a critical bridge for transmitting nociceptive stimuli. nih.gov

Research in animal models has demonstrated that the sensitization of these PKCγ-expressing interneurons is essential for the manifestation of static mechanical allodynia—a condition where normally innocuous touch is perceived as painful. nih.gov In a pre-clinical model of orofacial pain, intense C-fiber activation, which mimics injury, led to a significant increase in the phosphorylation of PKCγ (+351.4 ± 79.2%) that was directly associated with allodynic behavior. nih.gov This sensitization is thought to be driven by reactive oxygen species (ROS) and a reduction in local inhibitory signals (GABAergic disinhibition). nih.gov

The mechanism involves PKCγ potentiating the currents of NMDA receptors, which is a cornerstone of central sensitization and synaptic plasticity related to chronic pain. nih.gov This allows low-threshold, non-painful sensory inputs to gain access to and activate the pain transmission circuitry, resulting in the sensation of pain from a light touch. nih.gov